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2-Allyl-2-methyl-1,3-propanediol

Catalog No.
S664371
CAS No.
25462-37-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyl-2-methyl-1,3-propanediol

CAS Number

25462-37-7

Product Name

2-Allyl-2-methyl-1,3-propanediol

IUPAC Name

2-methyl-2-prop-2-enylpropane-1,3-diol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3

InChI Key

JJXSMZLINUIUFX-UHFFFAOYSA-N

SMILES

CC(CC=C)(CO)CO

Synonyms

2-Methyl-2-(2-propenyl)-1,3-propanediol; 2-Methyl-2-(2-propen-1-yl)-1,3-propanediol

Canonical SMILES

CC(CC=C)(CO)CO
  • Precursor for Carisoprodol Isopropylcarbamate: One supplier lists 2-AMPD Isopropylcarbamate, a derivative of 2-AMPD, as a chemical used in research related to Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for the FDA []. These applications are typically associated with developing generic versions of existing drugs. Carisoprodol is a centrally acting muscle relaxant, and the implication is that 2-AMPD Isopropylcarbamate may be a precursor in its synthesis [].

2-Allyl-2-methyl-1,3-propanediol is an organic compound characterized by its unique structure, which includes both allyl and hydroxyl functional groups. Its chemical formula is C₇H₁₄O₂, and it features a propanediol backbone with an allyl group at the second carbon position. This compound is notable for its potential applications in various industrial processes, particularly in the synthesis of polyols and other derivatives.

  • Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to form aldehydes. 2-Allyl-2-methyl-1,3-propanediol can undergo hydroformylation to produce various aldehyde derivatives.
  • Cyclization: In the presence of mineral acids, this compound can cyclize to form more complex cyclic structures, such as 3,3,8,8-tetramethyl-2,7-octanedione.
  • Reduction: It can be reduced using lithium aluminum hydride or similar reagents to yield alcohols or other reduced forms .

Several methods exist for synthesizing 2-allyl-2-methyl-1,3-propanediol:

  • From Allyl Alcohol: A common method involves the hydroformylation of allyl alcohol followed by reduction. This process typically uses a rhodium-based catalyst .
  • Via Acrolein: Another synthesis route involves reacting acrolein with 2-methyl-1,3-propanediol under hydroformylation conditions. This method may include steps such as hydrogenation and hydrolysis to yield the final product .
  • Using Lithium Aluminum Hydride: The compound can also be synthesized through reduction reactions involving lithium aluminum hydride in diethyl ether under controlled temperatures .

2-Allyl-2-methyl-1,3-propanediol has several industrial applications:

  • Polymer Production: It serves as a precursor for polyols used in producing polyurethanes and other polymers.
  • Coatings and Adhesives: Its unique properties make it suitable for use in coatings and adhesives formulations.
  • Emulsifiers: The compound can act as an emulsifying agent in various cosmetic and food products.

Studies on the interactions of 2-allyl-2-methyl-1,3-propanediol focus on its reactivity with other compounds during synthesis processes. For instance, its ability to undergo hydroformylation makes it a key intermediate in producing high-value chemicals from simpler substrates. The compound's interactions with biological systems also highlight its potential as an antimicrobial agent.

Several compounds share structural similarities with 2-allyl-2-methyl-1,3-propanediol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Methyl-1,3-propanediolDiolCommonly used as a solvent and chemical intermediate
Allyl AlcoholAlcoholUsed as a precursor for various chemical syntheses
1,4-ButanediolDiolWidely used in polymer production
GlycerolTriolKnown for its use in food and pharmaceutical products

Uniqueness: 2-Allyl-2-methyl-1,3-propanediol stands out due to its dual functional groups (allylic and hydroxyl), allowing it to participate in diverse

XLogP3

0.6

Other CAS

25462-37-7

Wikipedia

1,3-Propanediol, 2-allyl-2-methyl-

Dates

Last modified: 08-15-2023

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